N-(4-fluorophenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXQMWNXXPEEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321549 | |
| Record name | N-(4-fluorophenyl)piperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60465-12-5 | |
| Record name | NSC377400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-fluorophenyl)piperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)piperidine-1-carboxamide typically involves the reaction of 4-fluoroaniline with piperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)piperidine-1-carboxamide
- N-(4-bromophenyl)piperidine-1-carboxamide
- N-(4-methylphenyl)piperidine-1-carboxamide
Uniqueness
N-(4-fluorophenyl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable .
Biological Activity
N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a fluorophenyl group, which enhances its lipophilicity and potential interactions with biological targets. The molecular formula is CHFNO with a molecular weight of 207.25 g/mol. The presence of the fluorine atom is significant as it can influence the compound's reactivity and binding affinity to various targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity.
- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in metabolic pathways, thereby altering biological processes.
- Ion Channel Modulation : The piperidine moiety may facilitate interactions with ion channels, affecting ionic flow across cell membranes and influencing cellular excitability.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have shown that analogs of this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
| Compound Name | IC (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.9 | Tubulin inhibitor |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | 120 | Tubulin inhibitor |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against Mycobacterium tuberculosis. High-throughput screening of related compounds identified structural features that contribute to their antimicrobial efficacy .
Comparative Studies
The unique structural characteristics of this compound allow for comparisons with other piperidine derivatives:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide | Hydroxyimino group instead of carboxamide | Different reactivity due to hydroxyl functionality |
| 4-Cyano-N-(4-fluorophenyl)piperidine-1-carboxamide | Cyano group replacing carboxamide | Varying electronic properties affecting biological activity |
These comparisons highlight how modifications in substituents can significantly alter the pharmacological profiles of piperidine derivatives.
Case Studies
Several studies have investigated the biological activities of this compound and its analogs:
- Cancer Cell Line Studies : A study demonstrated that derivatives exhibited varying degrees of cytotoxicity against prostate cancer cells (DU-145), with some compounds achieving IC values as low as 3.0 µM .
- Antimicrobial Efficacy : Another investigation focused on the compound's ability to inhibit the growth of Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) of 5.2 µM for certain analogs .
Q & A
Basic: How can researchers optimize the synthesis of N-(4-fluorophenyl)piperidine-1-carboxamide to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the piperidine core and subsequent functionalization with fluorophenyl and carboxamide groups. Key optimizations include:
- Solvent Selection : Dichloromethane (DCM) or ethanol are preferred for nucleophilic substitution steps due to their polarity and compatibility with intermediates .
- Catalysts : Triethylamine (TEA) or titanium(IV) chloride enhances reaction efficiency by activating carbonyl groups during carboxamide formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from by-products. For crystalline derivatives, recrystallization in ethanol improves purity .
- Temperature Control : Maintaining 0–5°C during exothermic steps (e.g., isocyanate coupling) prevents side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
